molecular formula C5H4FIN2 B11781762 6-Fluoro-4-iodopyridin-2-amine

6-Fluoro-4-iodopyridin-2-amine

Cat. No.: B11781762
M. Wt: 238.00 g/mol
InChI Key: YPQYTRJQSRYHPR-UHFFFAOYSA-N
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Description

6-Fluoro-4-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 6 are replaced by iodine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-iodopyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 2-amino-3-fluoro-4-iodopyridine can be synthesized by reacting 2-amino-3-iodopyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimizing reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like thiols, amines, or alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate) in solvents like tetrahydrofuran are typical conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Fluoro-4-iodopyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-iodopyridin-2-amine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-5-iodopyridin-2-amine
  • 4-Fluoro-5-iodopyridin-2-amine
  • 2-Amino-3-fluoro-4-iodopyridine

Uniqueness

6-Fluoro-4-iodopyridin-2-amine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other fluorinated or iodinated pyridine derivatives.

Properties

Molecular Formula

C5H4FIN2

Molecular Weight

238.00 g/mol

IUPAC Name

6-fluoro-4-iodopyridin-2-amine

InChI

InChI=1S/C5H4FIN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9)

InChI Key

YPQYTRJQSRYHPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)F)I

Origin of Product

United States

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